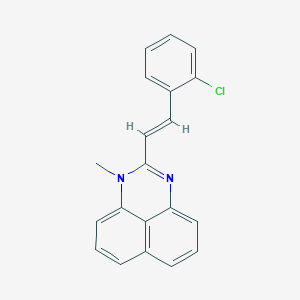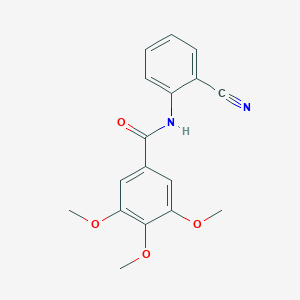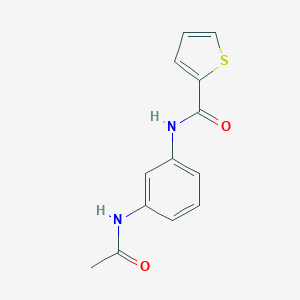
(E)-2-(2-chlorostyryl)-1-methyl-1H-perimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(2-chlorostyryl)-1-methyl-1H-perimidine is a chemical compound that has been extensively researched due to its potential use in various scientific applications. This compound is a derivative of perimidine and has shown promising results in the field of medicinal chemistry. In
Wissenschaftliche Forschungsanwendungen
(E)-2-(2-chlorostyryl)-1-methyl-1H-perimidine has been extensively researched for its potential use in various scientific applications. One of the major areas of research has been in the field of medicinal chemistry. Studies have shown that this compound has potential as an antitumor agent and can inhibit the growth of cancer cells. It has also been found to have antimicrobial activity against various bacterial strains.
Wirkmechanismus
The mechanism of action of (E)-2-(2-chlorostyryl)-1-methyl-1H-perimidine is not fully understood. However, studies have shown that it can inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that (E)-2-(2-chlorostyryl)-1-methyl-1H-perimidine can cause a decrease in the expression of various genes involved in cell proliferation and survival. It has also been found to induce cell cycle arrest in cancer cells. Additionally, it has been shown to have a low toxicity profile in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of (E)-2-(2-chlorostyryl)-1-methyl-1H-perimidine is its potential use as an antitumor agent. It has also been found to have antimicrobial activity, which could be useful in the development of new antibiotics. However, the synthesis of this compound can be challenging, and the yield is relatively low. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.
Zukünftige Richtungen
There are several future directions for research on (E)-2-(2-chlorostyryl)-1-methyl-1H-perimidine. One area of research could be the development of more efficient synthesis methods to increase the yield of the compound. Another direction could be the investigation of its potential use in combination with other drugs for cancer treatment. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound. Finally, the antimicrobial activity of (E)-2-(2-chlorostyryl)-1-methyl-1H-perimidine could be further explored for the development of new antibiotics.
Synthesemethoden
The synthesis of (E)-2-(2-chlorostyryl)-1-methyl-1H-perimidine involves the reaction of 2-chloroacetophenone with 2-methyl-1,2-dihydropyridine-3-carboxaldehyde in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the final compound. The yield of the synthesis is typically around 60-70%.
Eigenschaften
IUPAC Name |
2-[(E)-2-(2-chlorophenyl)ethenyl]-1-methylperimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2/c1-23-18-11-5-8-15-7-4-10-17(20(15)18)22-19(23)13-12-14-6-2-3-9-16(14)21/h2-13H,1H3/b13-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMAKZIKYQBZEL-OUKQBFOZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC3=C2C(=CC=C3)N=C1C=CC4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC3=C2C(=CC=C3)N=C1/C=C/C4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(2-chlorostyryl)-1-methyl-1H-perimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B401653.png)
![2-Nitro-N-{2,2,2-trichloro-1-[(pyridin-3-ylmethyl)-amino]-ethyl}-benzamide](/img/structure/B401655.png)
![N-{2,2,2-trichloro-1-[(pyridin-3-ylmethyl)amino]ethyl}benzamide](/img/structure/B401657.png)
![N-{2,2,2-trichloro-1-[2-(trifluoromethyl)anilino]ethyl}-2-furamide](/img/structure/B401658.png)
![4-methyl-N-{2,2,2-trichloro-1-[(3-pyridinylmethyl)amino]ethyl}benzamide](/img/structure/B401659.png)
![N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]-2-thiophenecarboxamide](/img/structure/B401663.png)

![N-{2,2,2-trichloro-1-[(3-pyridinylmethyl)amino]ethyl}butanamide](/img/structure/B401666.png)
![8-Iodo-6-methyl-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B401669.png)


![N'-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}benzohydrazide](/img/structure/B401672.png)
![N'-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-2-hydroxybenzohydrazide](/img/structure/B401673.png)
